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molecular formula C13H24O6 B167148 Nonanedioic acid, bis(2-hydroxyethyl) ester CAS No. 29602-44-6

Nonanedioic acid, bis(2-hydroxyethyl) ester

Cat. No. B167148
M. Wt: 276.33 g/mol
InChI Key: RLLLKKWXYJLXOU-UHFFFAOYSA-N
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Patent
US04017429

Procedure details

The reaction of 0.25 moles azelaic acid with 0.55 moles ethylene oxide under pressure using methyl isobutyl ketone in the presence of the catalyst of Example II (0.15% by wt. of total system) at 153° C gave bis(2-hydroxyethyl)azelate in quantitative crude yield. The material was isolated as a grey-white solid melting at 46°-47° C from a n-butyl chloride-acetone mixture in 88.5% yield.
Quantity
0.25 mol
Type
reactant
Reaction Step One
Quantity
0.55 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:13])(=[O:12])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]([OH:11])=[O:10].[CH2:14]1[O:16][CH2:15]1.[CH2:17]([C:21](C)=[O:22])C(C)C>>[OH:22][CH2:21][CH2:17][O:10][C:9](=[O:11])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][C:1]([O:13][CH2:15][CH2:14][OH:16])=[O:12]

Inputs

Step One
Name
Quantity
0.25 mol
Type
reactant
Smiles
C(CCCCCCCC(=O)O)(=O)O
Name
Quantity
0.55 mol
Type
reactant
Smiles
C1CO1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)C(=O)C
Step Three
Name
catalyst
Quantity
0 (± 1) mol
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 153° C

Outcomes

Product
Name
Type
product
Smiles
OCCOC(CCCCCCCC(=O)OCCO)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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